molecular formula C18H20N2O4S B2758191 N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 1797587-74-6

N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2758191
M. Wt: 360.43
InChI Key: IDFUQGCVAOANCF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a sulfonamide, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline ring, and a 2,5-dimethylfuran group . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various catalysts . For instance, 2,5-dimethylfuran can be produced from 5-Hydroxymethylfurfural (HMF) through hydrodeoxygenation .


Molecular Structure Analysis

The molecule likely contains multiple bonds, aromatic bonds, and possibly one or more five-membered and six-membered rings . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure and the conditions under which it’s used. For instance, the 2,5-dimethylfuran group can undergo various reactions, including ring-opening and aldol condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often soluble in organic solvents. Its melting point, boiling point, and other properties would need to be determined experimentally.

Scientific Research Applications

Heterocyclic Compound Synthesis

Sulfonamide-based compounds, including those with complex heterocyclic systems like pyrroloquinoline derivatives, are crucial in medicinal chemistry for their versatile biological activities. The synthesis of such compounds often involves novel methodologies to improve yield, specificity, and environmental sustainability. For instance, an efficient, green method for synthesizing N-heterocycle-fused quinoxalines involves dimethyl sulfoxide (DMSO) as both a reactant and solvent. This method has been applied to produce a range of products, including pyrroloquinoline derivatives, indicating the potential for synthesizing compounds similar to the one using environmentally benign processes (Xie et al., 2017).

Biological Activity and Pharmacological Potential

Sulfonamides form an important class of drugs due to their diverse pharmacological activities, including antibacterial, antitumor, and anti-neuropathic pain properties. The structural versatility of sulfonamides allows for the synthesis of a wide array of hybrid compounds, incorporating various organic scaffolds like quinoline and pyrroloquinoline. These hybrids have been explored for their potential in addressing multiple health conditions, showcasing the broad applicability of sulfonamide derivatives in drug development (Ghomashi et al., 2022).

Antioxidant and Antiproliferative Activities

The search for novel antioxidants and antiproliferative agents has led to the exploration of pyrroloquinoline derivatives. These compounds have shown promising activities in scavenging free radicals and inhibiting the growth of cancer cells. For example, novel pyrroloquinoline derivatives have been synthesized and demonstrated significant antioxidant activity, as well as antiproliferative effects against certain cancer cell lines. This suggests that derivatives like the specified compound could potentially be explored for their antioxidant and antitumor activities (Nanjappa et al., 2015).

Novel Synthetic Methodologies

The development of new synthetic methodologies for heterocyclic compounds is a critical area of research. Techniques involving the use of DMSO and other reagents for the regioselective cyclization of yne-tethered ynamides have been reported, facilitating the synthesis of functionalized pyrrolidone skeletons. Such innovative approaches could be applicable to the synthesis of complex sulfonamide derivatives, potentially offering new routes to compounds with improved biological activities (Prabagar et al., 2016).

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential use in pharmaceuticals, as a catalyst in chemical reactions, or for other purposes .

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11-7-15(12(2)24-11)10-19-25(22,23)16-8-13-3-4-17(21)20-6-5-14(9-16)18(13)20/h7-9,19H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFUQGCVAOANCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,5-dimethylfuran-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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